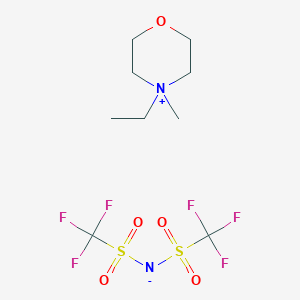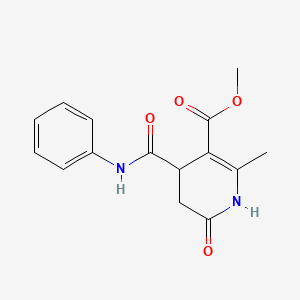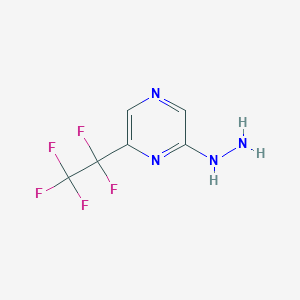
2-Azido-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-azido-N-2-pyridinyl- is an organic compound with the molecular formula C12H9N5O It is a derivative of benzamide, where the benzamide moiety is substituted with an azido group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-azido-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(2-pyridinyl)benzamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of benzamide, 2-azido-N-2-pyridinyl-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-azido-N-2-pyridinyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dichloromethane as a solvent.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of N-(2-pyridinyl)benzamide.
Cycloaddition Reactions: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-azido-N-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of benzamide, 2-azido-N-2-pyridinyl- involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting or modulating their activity. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)benzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azidobenzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
Pyridine-linked 1,2,4-oxadiazole benzamides: These compounds have different heterocyclic structures, which can lead to different biological activities and applications.
Uniqueness
Benzamide, 2-azido-N-2-pyridinyl- is unique due to the presence of both the azido and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity. The azido group allows for versatile chemical modifications through cycloaddition reactions, while the pyridinyl group can enhance interactions with biological targets.
Eigenschaften
CAS-Nummer |
74152-86-6 |
|---|---|
Molekularformel |
C12H9N5O |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-azido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9N5O/c13-17-16-10-6-2-1-5-9(10)12(18)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,18) |
InChI-Schlüssel |
IHHZVKVHCYZIED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)

![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)



![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)



![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)
